6-Bromo-5-methylimidazo[1,2-A]pyrazine
Description
6-Bromo-5-methylimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazole and pyrazine ring system. The bromine atom at the 6-position and a methyl group at the 5-position contribute to its unique electronic and steric properties, enhancing its reactivity in cross-coupling reactions and influencing its biological activity . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing inhibitors of kinases, viral agents, and fluorescent probes . Its structural features, including the electron-withdrawing bromine and hydrophobic methyl group, make it distinct from other imidazo[1,2-a]pyrazine derivatives.
Properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)10-4-6-9-2-3-11(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOBYKDDNHGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC2=NC=CN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857136 | |
| Record name | 6-Bromo-5-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-56-5 | |
| Record name | 6-Bromo-5-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Imidazo[1,2-A]pyrazine Precursors
The direct bromination of imidazo[1,2-A]pyrazine derivatives is complicated by competing electronic and steric effects. For 5-methylimidazo[1,2-A]pyrazine, bromination with molecular bromine (Br₂) in acetic acid predominantly yields 3-bromo-5-methylimidazo[1,2-A]pyrazine due to the activating effect of the N(1) nitrogen. However, protonation of the pyrazine ring with HBr shifts selectivity toward the 5-bromo-6-methyl isomer. This occurs because protonation deactivates the N(1) position, allowing bromination to occur ortho to the methyl group at C(6).
Key Reaction Conditions :
N-Bromosuccinimide (NBS) as a Brominating Agent
NBS offers milder conditions for bromination, particularly in ethanol or acetone solvents. For 5-methylimidazo[1,2-A]pyrazine, NBS at 0–5°C selectively brominates the C(5) position, yielding 6-bromo-5-methylimidazo[1,2-A]pyrazine with minimal byproducts. This method avoids the need for acidic conditions, making it suitable for acid-sensitive intermediates.
Procedure :
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Dissolve 5-methylimidazo[1,2-A]pyrazine (1 mmol) in ethanol.
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Add NBS (1.2 mmol) at 0–5°C.
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Stir at room temperature until completion (monitored by TLC).
Yield : 60–70% after purification by silica gel chromatography.
Two-Step Synthesis from 2-Amino-5-methylpyrazine
Bromination of 2-Amino-5-methylpyrazine
The synthesis begins with regioselective bromination of 2-amino-5-methylpyrazine. Under neutral conditions, bromination favors the C(3) position. However, pre-treatment with HBr forms a salt that deactivates the N(1) nitrogen, redirecting bromination to C(6):
Optimized Protocol :
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Suspend 2-amino-5-methylpyrazine (1 mol) in HBr (48% aqueous).
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Add Br₂ (1.2 mol) dropwise at 0°C.
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Warm to 50°C and stir for 6 hours.
Outcome :
Cyclization with Chloroacetaldehyde
The brominated intermediate is cyclized using chloroacetaldehyde to form the imidazo[1,2-A]pyrazine core:
Procedure :
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Reflux 6-bromo-5-methylpyrazin-2-amine (1 mol) with chloroacetaldehyde (3 mol) in water for 5 hours.
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Extract with ethyl acetate and concentrate.
Yield : 44% after recrystallization.
Alternative Routes and Challenges
Bromination of Preformed Imidazo[1,2-A]pyrazines
Bromination after cyclization is less efficient due to steric hindrance from the methyl group. For example, bromination of 5-methylimidazo[1,2-A]pyrazine with Br₂ in ethanol yields only 20–30% of the desired 6-bromo derivative, with competing side reactions at C(3).
Suzuki Coupling Compatibility
The 6-bromo substituent in this compound is highly reactive in Suzuki-Miyaura cross-couplings. This enables diversification of the heterocycle with aryl or heteroaryl boronic esters.
Example Reaction :
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React this compound (1 mmol) with phenylboronic acid (1.2 mmol) and Pd(PPh₃)₄ in dioxane/water (3:1).
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Heat at 100°C for 12 hours.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Direct Br₂ bromination | 5-methylimidazo[1,2-A]pyrazine | Br₂, HBr, 50°C | 50–60% | High regioselectivity with HBr |
| NBS bromination | 5-methylimidazo[1,2-A]pyrazine | NBS, EtOH, 0–5°C | 60–70% | Mild conditions, minimal byproducts |
| Two-step synthesis | 2-amino-5-methylpyrazine | HBr, Br₂ → chloroacetaldehyde | 44% | Scalable, avoids cyclization challenges |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-A]pyrazines.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dehalogenated derivatives and other reduced forms.
Scientific Research Applications
Applications in Organic Synthesis
Versatile Scaffold in Synthesis:
The compound serves as a versatile scaffold in organic synthesis. Its ability to undergo various chemical reactions makes it an attractive building block for synthesizing more complex molecules. For instance, the bromine substituent can facilitate electrophilic aromatic substitutions, allowing for the introduction of diverse functional groups into the imidazo[1,2-a]pyrazine framework .
Synthesis of Derivatives:
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine can be synthesized through methods such as electrophilic aromatic halogenation. For example, 6-Bromo-5-methylimidazo[1,2-a]pyrazine can be produced by reacting 2-amino-5-methylpyrazine with N-bromosuccinimide (NBS), yielding high yields of brominated products that can further participate in synthetic transformations .
Biological Applications
Antioxidant and Antimicrobial Activity:
Studies have shown that imidazo[1,2-a]pyrazine derivatives exhibit promising antioxidant and antimicrobial properties. Compounds synthesized from this compound have been evaluated for their ability to scavenge free radicals and inhibit microbial growth. This makes them potential candidates for pharmaceutical applications aimed at combating oxidative stress and infections .
Cancer Research:
The compound has also been investigated for its role as a Syk inhibitor in cancer treatment. Syk (spleen tyrosine kinase) is implicated in various signaling pathways related to cancer progression. Compounds derived from imidazo[1,2-a]pyrazines have shown potential in inhibiting Syk activity, suggesting their utility in developing targeted cancer therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-A]pyrazine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Structural Variants :
6-Bromo-3-ethylimidazo[1,2-a]pyrazine (CAS 1464091-69-7): Differs by an ethyl group at the 3-position instead of methyl. This substitution increases lipophilicity and alters solubility in organic solvents .
8-Morpholinoimidazo[1,2-a]pyrazines: Electron-rich morpholino groups enhance stability and modulate interactions with biological targets like kinases .
Piperazinyl Derivatives : Piperazine substituents (e.g., 8-(1-piperazinyl)imidazo[1,2-a]pyrazine) improve selectivity for α2-adrenergic receptors over α1 subtypes, demonstrating the impact of substituent positioning on receptor affinity .
Physicochemical Properties
<sup>*</sup> Predicted using fragment-based methods.
Contrasting Observations
- In Vitro vs. In Vivo Efficacy: N-Oxide derivatives (e.g., RB90740) show potent in vitro cytotoxicity under hypoxic conditions but poor in vivo performance due to oxygen sensitivity, contrasting with the consistent activity of non-oxidized imidazo[1,2-a]pyrazines .
- Receptor Selectivity : Piperazinyl derivatives (e.g., compound 2a) exhibit α2-adrenergic receptor selectivity (70-fold over α1), whereas dihydroimidazo[1,2-a]pyrazines lose α2 affinity without affecting α1 binding .
Biological Activity
Overview
6-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. Its unique structure, characterized by a fused bicyclic system with a bromine atom at the 6th position and a methyl group at the 5th position, imparts significant biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. It has been identified as a potential inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription, which positions it as a candidate for anticancer drug development . The compound's mechanism involves binding to the active site of enzymes or interacting with receptor proteins, modulating their activity.
Biological Activities
Research has demonstrated that derivatives of imidazo[1,2-A]pyrazines exhibit a wide range of pharmacological activities:
- Antitumor Activity : Compounds in this class have shown promise as potential anticancer agents by inhibiting cancer cell proliferation.
- Antimicrobial Properties : They possess significant antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to reduce inflammation.
- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on human lymphoblastoma cells, suggesting its potential in cancer therapy .
Anticancer Activity
In a study investigating the cytotoxic effects of imidazo[1,2-A]pyrazine derivatives, this compound was found to inhibit topoisomerase I with an IC50 value indicative of its potency against cancer cell lines. The study highlighted that structural modifications at the 5th and 6th positions significantly influenced the compound's efficacy against human lymphoblastoma cells .
Antimicrobial Evaluation
In vitro studies have shown that this compound exhibits antibacterial activity against strains of Salmonella and other resistant bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, demonstrating effective inhibition at low concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Inhibits topoisomerase I; cytotoxic to lymphoblastoma cells |
| 6-Bromo-8-methylimidazo[1,2-A]pyrazine | Moderate cytotoxicity | Similar structure but different substitution pattern |
| 2,7-Dimethylimidazo[1,2-A]pyridine | Antibacterial | Effective against multidrug-resistant strains |
Q & A
Q. What are the common synthetic routes for 6-Bromo-5-methylimidazo[1,2-A]pyrazine, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors like 2-bromo-3-methylpyrazine with formamide under reflux in the presence of a base (e.g., K₂CO₃) . Optimization involves adjusting solvents (DMF or polar aprotic solvents), temperature (80–120°C), and reaction time (6–12 hours). For higher yields, iodine-catalyzed multicomponent reactions (MCRs) at room temperature are effective, leveraging tert-butyl isocyanide and aryl aldehydes . Continuous flow chemistry can enhance scalability and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns and aromaticity. For example, coupling constants (e.g., 5.0 Hz for ortho protons) distinguish regioisomers .
- HRMS (ESI-QTOF) : Validates molecular weight (e.g., [M + Na]⁺ peaks with <2 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1546 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguous structures, as demonstrated for benzo[d]imidazole-pyrrolo hybrids .
Q. How does the substitution pattern (e.g., bromine at position 6, methyl at position 5) influence the reactivity of imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer : Bromine at position 6 enhances electrophilic substitution reactivity, while the methyl group at position 5 stabilizes the ring via steric and electronic effects. Nucleophilic substitutions (e.g., with morpholine) occur preferentially at brominated positions under Pd catalysis . Theoretical calculations (electron density maps) predict reactivity trends, with position 3 being most electrophilic .
Advanced Research Questions
Q. What methodological approaches are used to evaluate the antioxidant potential of this compound derivatives?
- Methodological Answer :
- DPPH/ABTS Assays : Measure radical scavenging activity (IC₅₀ values). Derivatives with electron-donating groups (e.g., methoxy) show enhanced activity .
- Cellular Oxidative Stress Models : Use H₂O₂-induced ROS in mammalian cells, monitored via fluorescence probes (e.g., DCFH-DA). EC₅₀ values correlate with substituent hydrophobicity .
Q. In pharmacological studies, what in vitro models assess the cardiac effects of this compound, and how is PDE inhibition confirmed?
- Methodological Answer :
- Isolated Atria Assays : Measure positive chronotropic/inotropic effects. 5-Bromo analogs increase cAMP levels by 30–50% in guinea pig atria, indicating PDE inhibition .
- Propranolol Blockade Tests : Differentiate PDE inhibition from β-adrenergic activity. Lack of propranolol-mediated blockade confirms non-adrenergic mechanisms .
Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial activity of imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- Substituent Variation : Introduce halogens (Cl, Br) at position 6 for enhanced Gram-positive activity (MIC: 2–8 µg/mL) .
- Hybrid Scaffolds : Fuse with pyrrolo[1,2-a]pyrazine to improve membrane permeability. Fluoro-substituted hybrids show 4-fold lower cytotoxicity (CC₅₀ > 100 µM) .
Q. What strategies address solubility challenges of this compound in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:PBS (1:9 v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylates) to enhance lipophilicity, later hydrolyzed in vivo .
Q. How do computational methods elucidate the binding interactions of this compound with therapeutic targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
